6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide
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Overview
Description
6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with a sulfonamide group, a methyl group, and a chloro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving suitable starting materials.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.
Substitution Reactions: The chloro and methyl groups are introduced through nucleophilic substitution reactions, using reagents such as methyl iodide and thionyl chloride.
Furan Ring Attachment: The furan ring is attached via a Friedel-Crafts alkylation reaction, using an appropriate furan derivative and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-sulfonamide: Similar structure but with the sulfonamide group at a different position on the pyridine ring.
6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-4-sulfonamide: Another positional isomer with the sulfonamide group at the 4-position.
6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzene-3-sulfonamide: A benzene derivative with similar functional groups.
Uniqueness
6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of the pyridine ring with the sulfonamide, chloro, and furan groups provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-9-3-4-10(18-9)8-15(2)19(16,17)11-5-6-12(13)14-7-11/h3-7H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNWRPSKCGEGNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)S(=O)(=O)C2=CN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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